molecular formula C11H10N2OS B1270956 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone CAS No. 57626-32-1

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

Cat. No.: B1270956
CAS No.: 57626-32-1
M. Wt: 218.28 g/mol
InChI Key: CSNWEDRWWVJFHC-UHFFFAOYSA-N
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Description

Historical Context and Development

The discovery of thiazole derivatives traces back to the late 19th century, with Arthur Hantzsch’s pioneering work on heterocyclic compounds. Traditional synthesis methods for 2-aminothiazoles relied on the Hantzsch reaction, which involved α-haloketones and thiourea. However, these methods faced limitations due to the toxicity and instability of α-haloketones. The development of 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone emerged as part of efforts to streamline thiazole synthesis while avoiding hazardous intermediates.

Modern advancements, such as iodine-dimethyl sulfoxide (I₂/DMSO)-catalyzed one-pot reactions, have enabled direct coupling of ketones and thiourea to form 2-aminothiazoles. For example, acetophenone derivatives react with thiourea in the presence of I₂/DMSO to yield this compound with moderate-to-good efficiency. These methods eliminated the need for isolating α-iodoketones, significantly improving safety and scalability.

Significance in Heterocyclic Chemistry Research

This compound occupies a critical niche in medicinal chemistry due to the pharmacological versatility of the 2-aminothiazole scaffold. Thiazoles are privileged structures in drug discovery, evident in FDA-approved agents like dasatinib (anticancer) and cefepime (antibiotic). The compound’s phenylketone moiety enhances its utility as a synthetic intermediate for derivatization, enabling access to libraries of bioactive molecules.

Research highlights its role in developing:

  • Anticancer agents : Derivatives inhibit kinases and PARP-1, showing promise in cell-based assays.
  • Antimicrobials : Structural analogs exhibit activity against Staphylococcus aureus and Aspergillus niger.
  • Receptor modulators : The scaffold serves as a core for designing adenosine A₃ receptor antagonists.

Position within Thiazole Derivative Classification

This compound belongs to the 2-aminothiazole subclass, characterized by an amino group at the 2-position of the thiazole ring. Its structural features align with the following taxonomy:

Classification Level Description
Core Heterocycle Thiazole (5-membered ring with N and S atoms)
Substituents - 2-Amino group
- 4-Phenylethanone moiety
Derivative Type Non-fused, monosubstituted thiazole

This classification underscores its role as a versatile intermediate for synthesizing complex thiazole-based therapeutics.

Structural Characteristics and Molecular Identity

The compound’s structure combines a 2-aminothiazole ring with a phenylethanone group, conferring distinct electronic and steric properties. Key molecular parameters include:

Parameter Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
SMILES C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N
InChI Key CSNWEDRWWVJFHC-UHFFFAOYSA-N

Structural Analysis :

  • Thiazole Ring : The 2-amino group participates in hydrogen bonding, enhancing solubility and target binding.
  • Phenylethanone Moiety : The ketone group enables further functionalization via condensation or nucleophilic addition.
  • Conformational Flexibility : The methylene linker (-CH₂-) between the thiazole and ketone allows rotational freedom, optimizing interactions with biological targets.

Spectroscopic data confirm its identity:

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).
  • ¹H NMR : Signals at δ 2.6 ppm (CH₂), δ 7.4–8.1 ppm (aromatic protons), and δ 5.2 ppm (NH₂).

This structural profile underpins its utility in synthesizing advanced derivatives for therapeutic exploration.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNWEDRWWVJFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364284
Record name 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57626-32-1
Record name 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

α-Bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) are combined in a polar aprotic solvent such as tetrahydrofuran (THF) or ethanol. The reaction proceeds at 20–30°C for 4–8 hours, yielding the thiazole core via nucleophilic substitution and cyclization. Patented protocols recommend THF due to its ability to solubilize intermediates while minimizing side reactions. Post-reaction, the mixture is cooled to 5–10°C to precipitate the product, achieving yields of 65–78% after recrystallization from ethanol.

Mechanistic Insights

The mechanism initiates with thiourea’s sulfur nucleophile attacking the α-carbon of α-bromoacetophenone, displacing bromide. Subsequent intramolecular cyclization eliminates hydrogen bromide, forming the thiazole ring. The amino group at position 2 arises from thiourea’s nitrogen, while the phenylethanone moiety originates from the α-haloketone.

One-Pot Synthesis Using Iodine-Mediated Cyclization

A streamlined one-pot method eliminates the need for pre-synthesized α-haloketones. Acetophenone, thiourea, and iodine react in ethanol with sodium acetate as a buffer, directly yielding the target compound.

Procedure and Optimization

Acetophenone (1.0 equiv), thiourea (1.1 equiv), and iodine (0.5 equiv) are stirred in ethanol at 5–10°C for 30 minutes, followed by gradual warming to 25–30°C. Sodium acetate maintains a neutral pH, crucial for coupling efficiency. After 2–3 hours, the mixture is acidified with hydrochloric acid, precipitating the product in 60–70% yield. This method avoids handling reactive α-haloketones, enhancing safety.

Halogen Role and Side Reactions

Iodine serves dual roles: halogenating acetophenone’s α-carbon and catalyzing cyclization. Potential decarboxylation or over-halogenation is mitigated by strict temperature control. Comparative studies show iodine’s superiority over bromine or chlorine in minimizing byproducts like 2-amino-4-methylthiazole.

Comparative Analysis of Synthetic Methods

Method Reagents Solvent Temperature Yield Purity
Hantzsch Synthesis α-Bromoacetophenone, thiourea THF 20–30°C 65–78% >98%
Iodine-Mediated One-Pot Acetophenone, thiourea, iodine Ethanol 5–30°C 60–70% 95–97%
Catalytic Hydrogenation (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol THF/Water 25–30°C 55–65% 90–92%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). XRPD and DSC analyses confirm the crystalline α-form, distinguishing it from polymorphic β-forms. Spectroscopic data include:

  • IR : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃) : δ 7.45–8.10 (m, 5H, Ar–H), 4.20 (s, 2H, CH₂), 2.90 (s, 2H, NH₂).

Discussion of Challenges and Innovations

Decarboxylation during storage or in solution remains a critical issue, addressed by stabilizing hydrochloride salts. Recent advances exploit microwaves to accelerate Hantzsch reactions, reducing time to 1–2 hours without compromising yield. Additionally, solvent-free methodologies using ionic liquids show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives, including 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, as promising anticancer agents.

Case Studies:

  • A study published in Molecules demonstrated that various thiazole-based compounds exhibited cytotoxic effects against multiple cancer cell lines. The derivatives showed significant potency against fibroblast cells and several cancer types, indicating their potential as therapeutic agents for cancer treatment .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (μM)Reference
This compoundHepG24.36
Thiazole derivative XMCF75.12
Thiazole derivative YA5493.88

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit various bacterial and fungal strains.

Case Studies:

  • In a study examining the structure-activity relationship of thiazole compounds, it was found that certain modifications led to enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundS. aureus25 μg/mL
Thiazole derivative ZE. coli15 μg/mL

Enzyme Inhibition

Thiazole derivatives have shown promise as enzyme inhibitors, particularly in the context of metabolic disorders.

Case Studies:

  • A comprehensive study indicated that certain thiazole compounds effectively inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE is critical for enhancing cholinergic neurotransmission.

Table 3: Enzyme Inhibition by Thiazole Derivatives

CompoundEnzyme TargetedIC50 (μM)Reference
This compoundAChE0.032
Thiazole derivative AAChE0.045

Synthesis and Pharmaceutical Development

The synthesis of this compound has been optimized in various studies to improve yield and purity for pharmaceutical applications.

Case Studies:

  • An improved synthetic route was reported in a patent focusing on the production of this compound with high purity levels suitable for drug development . This process is essential for ensuring the safety and efficacy of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone vs. Oxadiazole Analogs

The compound 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () replaces the thiazole with a 1,3,4-oxadiazole ring. Key differences include:

  • Substituents : The additional imidazole and methyl groups introduce steric bulk and alter solubility.
  • Biological Relevance : Oxadiazoles are often used in drug design for metabolic stability, suggesting this analog may exhibit improved pharmacokinetic profiles compared to the thiazole-based compound .
Benzothiazole Derivatives

2-(1,3-Benzothiazol-2-yl)-1-phenylethanone () features a benzothiazole core fused with a benzene ring. The absence of an amino group further limits hydrogen-bonding capacity compared to the target compound .

Substituent Effects on Thiazole Derivatives

Methyl-Substituted Thiazole: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

This analog (CAS 30748-47-1, C₆H₈N₂OS , MW 156.20 g/mol) replaces the phenyl group with a methyl substituent at position 4 of the thiazole. Key distinctions include:

  • Lipophilicity : The smaller methyl group reduces logP (estimated ~1.0), improving aqueous solubility.
  • Steric Impact : The compact structure may enhance membrane permeability but limit aromatic interactions critical for target binding .
4,5-Diphenylthiazol-2-amine

Synthesized from thiourea and brominated ketones (), this compound (C₁₅H₁₂N₂S , MW 252.33 g/mol) lacks the ketone moiety but includes two phenyl groups. The diphenyl substitution increases hydrophobicity (logP ~3.5) and may enhance binding to hydrophobic protein pockets, though the absence of a ketone reduces polarity .

Functional Group Modifications

Cefoselis Sulfate: Pharmaceutical Relevance

Cefoselis sulfate () incorporates the 2-(2-amino-1,3-thiazol-4-yl) group into a cephalosporin antibiotic. The thiazole’s amino group is critical for binding bacterial penicillin-binding proteins (PBPs), highlighting the pharmacophoric importance of this motif. Unlike the target compound, Cefoselis includes additional functional groups (e.g., methoxyiminoacetyl) for β-lactamase resistance .

Coumarin-Thiazole Hybrids

describes a coumarin-thiazole derivative with demonstrated antimicrobial activity.

Key Properties

Compound Molecular Formula MW (g/mol) logP Key Functional Groups
Target Compound C₁₁H₁₀N₂OS 218.27 1.731 Thiazole, amino, ketone
Oxadiazole Analog () C₂₀H₁₆N₄O₂S 376.43 ~2.8 Oxadiazole, imidazole, thioether
Benzothiazole Derivative (16) C₁₅H₁₁NOS 261.32 ~3.2 Benzothiazole, ketone
Methyl-Thiazole () C₆H₈N₂OS 156.20 ~1.0 Thiazole, amino, methyl
4,5-Diphenylthiazol-2-amine (14) C₁₅H₁₂N₂S 252.33 ~3.5 Thiazole, amino, diphenyl

Biological Activity

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This compound is synthesized through the reaction of 2-aminothiazole with acetophenone, leading to various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways.

Target Enzymes

Similar thiazole compounds have shown interactions with:

  • Biotin Carboxylase : Involved in fatty acid synthesis.
  • Leukotriene A-4 Hydrolase : Plays a role in inflammatory responses.

These interactions suggest that this compound may influence pathways related to biotin and leukotriene metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are critical for programmed cell death.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/ml)Mechanism of Action
MV4-11 (Leukemia)1.13 - 3.21Apoptosis induction
MCF-7 (Breast Cancer)3.18 - 4.28Mitochondrial disruption
A549 (Lung Cancer)Not specifiedEnzyme inhibition

The compound's cytotoxicity was significantly higher against cancer cell lines compared to normal fibroblast cells, indicating a selective action that minimizes toxicity to healthy tissues .

Antimicrobial Activity

In addition to its anticancer properties, studies have explored the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/ml
Escherichia coliNot specified
Candida albicansNot specified

The compound's ability to inhibit microbial growth highlights its potential as a therapeutic agent in treating infections .

In Vitro Studies

In vitro assays using the MTT method demonstrated that varying concentrations of the compound led to significant reductions in cell viability among cancer cell lines. For example, treatment with concentrations ranging from 1 µM to 200 µM resulted in decreased metabolic activity correlating with increased dosage .

In Vivo Studies

Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. At lower doses, it exhibited minimal toxicity while effectively inhibiting tumor growth, supporting its potential for further development as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via alkylation reactions using bromo-acetophenone derivatives as alkylating agents. For example, a similar thiazole derivative (2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-phenylethanone) was prepared with 82% yield by reacting 2-bromo-acetophenone with a thiadiazole precursor under controlled conditions (60–80°C, DMF solvent, 12–24 hours) .
  • Key Steps :

Reagent Selection : Use stoichiometric equivalents of alkylating agents to minimize side reactions.

Purification : Recrystallization from DMSO or ethanol to achieve >95% purity.

Q. How can regioselectivity in thiazole ring formation be controlled during synthesis?

  • Methodological Answer : Regioselectivity depends on reaction kinetics and catalyst choice. For example:
  • Temperature Control : Lower temperatures (≤60°C) favor cyclization at the 4-position of the thiazole ring.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and direct electrophilic substitution .
  • Precursor Design : Substituents on the phenyl ring (e.g., electron-withdrawing groups) influence ring closure patterns .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability).
  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the thiazole ring at pH <3) .
  • Light Sensitivity : Conduct photostability tests using UV-Vis irradiation (300–800 nm) to detect isomerization or oxidation .

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the amino group (-NH2) shows high electron density, making it reactive toward electrophiles .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields (e.g., 82% vs. lower values in other studies)?

  • Methodological Answer :
  • Variable Identification : Compare reaction parameters (solvent purity, catalyst loading, reaction time). For instance, anhydrous DMF improves yields by preventing hydrolysis .
  • Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) to suppress oxidation of the thiazole ring.
  • Reproducibility : Replicate experiments with strict control of moisture and temperature gradients .

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